2-Methylazetidine-1-sulfonyl chloride
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Overview
Description
2-methyl-1-Azetidinesulfonyl chloride is a chemical compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of significant interest due to its unique structural features and reactivity, making it valuable in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-Azetidinesulfonyl chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methyl-1-azetidine with sulfonyl chloride in the presence of a base. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods
Industrial production of 2-methyl-1-Azetidinesulfonyl chloride may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation has also been explored to enhance reaction rates and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-Azetidinesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: Reacts with nucleophiles such as amines and alcohols to form corresponding sulfonamide and sulfonate derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-methyl-1-azetidine and sulfonic acid.
Reduction: Can be reduced to form 2-methyl-1-azetidine under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Typically involves reagents like amines or alcohols in the presence of a base such as triethylamine.
Hydrolysis: Requires aqueous conditions, often with a mild acid or base to catalyze the reaction.
Reduction: Utilizes reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Sulfonamide derivatives: Formed from reactions with amines.
Sulfonate derivatives: Formed from reactions with alcohols.
2-methyl-1-azetidine: Formed from hydrolysis or reduction reactions.
Scientific Research Applications
2-methyl-1-Azetidinesulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-methyl-1-Azetidinesulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of sulfonamide and sulfonate derivatives. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce sulfonyl groups into target molecules .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing heterocycle without the sulfonyl chloride group.
2-methyl-1-azetidine: Lacks the sulfonyl chloride group but shares the azetidine core structure.
Sulfonyl chlorides: Compounds like methanesulfonyl chloride and benzenesulfonyl chloride, which contain the sulfonyl chloride functional group but differ in the rest of the structure.
Uniqueness
2-methyl-1-Azetidinesulfonyl chloride is unique due to the combination of the azetidine ring and the sulfonyl chloride group, which imparts distinct reactivity and properties. This combination allows for versatile applications in synthetic chemistry and industrial processes .
Properties
Molecular Formula |
C4H8ClNO2S |
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Molecular Weight |
169.63 g/mol |
IUPAC Name |
2-methylazetidine-1-sulfonyl chloride |
InChI |
InChI=1S/C4H8ClNO2S/c1-4-2-3-6(4)9(5,7)8/h4H,2-3H2,1H3 |
InChI Key |
DRVNMFAPRYDSBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN1S(=O)(=O)Cl |
Origin of Product |
United States |
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